Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate
Overview
Description
“Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate” is a chemical compound that is a member of beta-carbolines . It is also known as Calligonine, a major alkaloid constituent of the roots of Calligonum minimum and the bark of Elaeagnus angustifolia . It has been used in the study of neurodegenerative diseases .
Synthesis Analysis
The synthesis of this compound involves the reaction of D-tryptophan methyl ester hydrochloride with 4-methylbenzaldehyde in methanol. The mixture is refluxed for 3 hours until the reaction is completed. The solvent is then evaporated to dryness, yielding the crude product that is then purified to obtain a crystal of high quality .Molecular Structure Analysis
The molecular structure of “Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate” is C20H20N2O2 . The C and N atoms within the indoline moiety nearly lie in the same plane .Scientific Research Applications
Peptide/Peptoid Conformation Studies : It is used in studies for peptide and peptoid conformation elucidation (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
Synthesis of Various Compounds : This compound plays a role in the synthesis of amido ester, urea carbinol, and enol ester (Bobowski, 1983).
Functionalized Pyrido[2,3-b]indoles Synthesis : It is useful in synthesizing highly functionalized pyrido[2,3-b]indoles (Forbes, Johnson, & Thompson, 1992).
Applications in Chemical Reactions : It is involved in reactions with cycloalkane derivatives and enamines (Bobowski & Shavel, 1985).
Synthesis of Indoles and Derivatives : This compound is pivotal in synthesizing various indoles and their derivatives (Bobowski, 1983).
Pharmacological Applications : It acts as a potent TRPV1 antagonist and is effective in capsaicin-induced and heat-induced pain models (Li et al., 2019).
Antifilarial Chemotherapy : It shows high adulticidal and microfilaricidal activity, making it a potent antifilarial chemotherapy compound (Srivastava et al., 1999).
Antiplasmodial Activity : This compound exhibits antiplasmodial activity against the rodent malaria parasite Plasmodium berghei (Gorki et al., 2018).
New Synthetic Route : It provides a new synthetic route to the β-Carboline ring system (Lehmann, Ghoneim, & El-Gendy, 1987).
Cancer Chemopreventive Agents : Tetrahydro-β-carboline derivatives, related to this compound, have potential as chemopreventive and chemotherapy agents (Zhang et al., 2018).
Future Directions
The future directions of research on this compound could involve the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]indole derivatives by introducing different groups, as these derivatives have shown high anti-tumor activity . Further studies could also focus on understanding the mechanism of action of this compound and its derivatives .
properties
IUPAC Name |
methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)9-6-14-7-11-12(9)8-4-2-3-5-10(8)15-11/h2-5,9,14-15H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOXDTWCCSMAOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC2=C1C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457633 | |
Record name | Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate | |
CAS RN |
104580-74-7 | |
Record name | Methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104580-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,4,9-tetrahydro-1H-beta-carboline-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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